molecular formula C9H8O4 B047654 3-(Methoxycarbonyl)benzoic acid CAS No. 1877-71-0

3-(Methoxycarbonyl)benzoic acid

Cat. No. B047654
M. Wt: 180.16 g/mol
InChI Key: WMZNGTSLFSJHMZ-UHFFFAOYSA-N
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Patent
US07173024B2

Procedure details

A solution of 12.18 g (60 mmol) isophthaloyl chloride in 60 ml dichloromethane was added to 60 ml anhydrous methanol at 0° C. The reaction was left overnight at rt. The reaction mixture was evaporated and the residue was dissolved in dichloromethane. The organic phase was washed twice with saturated NaHCO3 aq. The dichloromethane phase was dried and evaporated. Yield 11.05 g (56.9 mmol, 95%). A solution of 11.05 g (56.9 mmol) of isophthalic acid dimethyl ester and 2.39 g (56.9 mmol) LiOH.H2O in 150 ml anhydrous methanol was stirred for 4 d at rt The solvent was evaporated and the product was dissolved in water. The aqueous phase was washed with dichloromethane. The aqueous phase was made acidic with 2 M HCl aq. The product precipitated from the aqueous phase. The product was filtered off and dried in vacuo. The product was dissolved in 200 ml dry ethanol, and thereafter 600 ml water was added slowly while stirring. The product precipitated slowly overnight at +4° C. The product was filtered and dried in vacuo. Yield 8.32 g (46.2 mmol, 81%)
Quantity
12.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.05 g
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
2.39 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC=C(C(Cl)=O)C=1.[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][CH:23]=[C:18]([C:19]([O:21]C)=[O:20])[CH:17]=1.O[Li].O>ClCCl.CO>[CH3:13][O:14][C:15](=[O:26])[C:16]1[CH:25]=[CH:24][CH:23]=[C:18]([C:19]([OH:21])=[O:20])[CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.18 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.05 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC=C1)=O
Name
LiOH.H2O
Quantity
2.39 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
The organic phase was washed twice with saturated NaHCO3 aq. The dichloromethane phase
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in water
WASH
Type
WASH
Details
The aqueous phase was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
precipitated from the aqueous phase
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in 200 ml dry ethanol
ADDITION
Type
ADDITION
Details
600 ml water was added slowly
CUSTOM
Type
CUSTOM
Details
The product precipitated slowly overnight at +4° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(C1=CC(C(=O)O)=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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